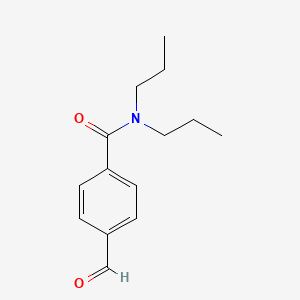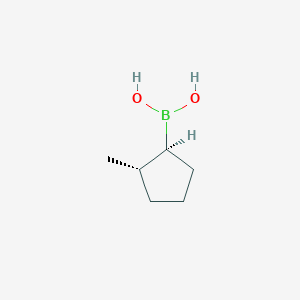
4-Formyl-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a benzamide structure with a formyl group at the para position and two propyl groups attached to the nitrogen atom. This compound is typically a pale yellow to colorless oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N,N-dipropylbenzamide can be achieved through the N-formylation of primary aromatic amines. One efficient method involves using a solid acid magnetic nanocatalyst under mild reaction conditions . The reaction typically involves the use of formic acid or formic acid derivatives as the formylating agent. The catalyst can be recovered and reused multiple times without significant loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-Carboxy-N,N-dipropylbenzamide.
Reduction: 4-Hydroxymethyl-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Formyl-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-N,N-dimethylbenzamide
- 4-Formyl-N,N-diethylbenzamide
- 4-Formyl-N,N-dibutylbenzamide
Uniqueness
4-Formyl-N,N-dipropylbenzamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to its dimethyl or diethyl counterparts .
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-formyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-3-9-15(10-4-2)14(17)13-7-5-12(11-16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Clave InChI |
HYMRMNYAPYAECQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)


![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)




